molecular formula C13H20N4 B13244125 N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine

Cat. No.: B13244125
M. Wt: 232.32 g/mol
InChI Key: SCEWXSSVSNGCMP-UHFFFAOYSA-N
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Description

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a tricyclic heterocyclic compound featuring a fused bicyclic structure with three nitrogen atoms distributed across its 12-membered ring system. The core scaffold, 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene, is substituted at the 5-position with a diethylamine group.

Its diethyl substitution may enhance lipophilicity compared to simpler derivatives, influencing solubility and bioavailability.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N,N-diethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-5-amine

InChI

InChI=1S/C13H20N4/c1-3-17(4-2)13-14-8-10-11-6-5-9(15-11)7-12(10)16-13/h8-9,11,15H,3-7H2,1-2H3

InChI Key

SCEWXSSVSNGCMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C2C3CCC(N3)CC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine typically involves multiple steps. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence Source
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine Diethylamine at position 5 C₁₄H₂₂N₃* Potential PPI modulation; enhanced lipophilicity Inferred from
5-Methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride Methylamine at position 5; dihydrochloride salt C₁₀H₁₃N₃·2HCl Improved crystallinity; salt form enhances solubility
5-tert-Butyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene tert-Butyl group at position 5 C₁₃H₁₉N₃ Increased steric bulk; potential for altered binding kinetics
5-Ethyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene Ethyl group at position 5 C₁₁H₁₅N₃ Intermediate lipophilicity; R&D use only
(1R,9S)-N~12~-(3,4-Dimethoxyphenyl)-5-methyl-4,6,12-triazatricyclo[7.2.1.0~²,⁷~]dodeca-2(7),3,5-triene-12-carboxamide Carboxamide with 3,4-dimethoxyphenyl substituent C₁₉H₂₂N₄O₃ Screening compound for nervous system targets; PPI modulator

*Molecular formula inferred from structural analogs.

Structural and Functional Insights

  • Substituent Effects: The diethylamine group in the target compound likely increases lipophilicity compared to the methylamine derivative (logP ~1.5 vs. The tert-butyl analog () introduces steric hindrance, which may limit binding to shallow protein pockets but improve selectivity for deeper hydrophobic cavities . The carboxamide derivative () demonstrates how functionalization of the tricyclic core (e.g., adding a carboxamide-linked aryl group) can redirect biological activity toward specific targets, such as nervous system receptors .
  • Salt Forms :

    • The dihydrochloride salt of the methyl derivative () highlights the importance of salt formation in optimizing physicochemical properties. This modification improves stability and solubility, critical for in vivo applications .
  • Synthetic Accessibility :

    • Derivatives like the 5-ethyl and 5-tert-butyl analogs () are marketed as R&D-grade building blocks, suggesting their synthetic routes are well-established but proprietary .

Pharmacological Potential

While direct data for the diethyl compound are unavailable, its structural analogs provide clues:

  • The carboxamide derivative () is explicitly noted as a PPI modulator, indicating that the tricyclic core is a viable scaffold for disrupting protein interactions .
  • The methylamine dihydrochloride salt () may serve as a precursor for prodrugs, given its improved solubility profile .

Biological Activity

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanism of action.

Chemical Structure and Properties

The compound belongs to the triazene class of compounds, characterized by a triazine ring structure. The molecular formula is C12H16N4C_{12}H_{16}N_4, with a molecular weight of 220.28 g/mol. Its unique structure contributes to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazene derivatives. For instance:

  • Antifungal and Antibacterial Properties : Research indicates that triazene compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.02 mg/mL against MRSA .

Table 1: Antimicrobial Activity of Triazene Compounds

Compound NameBacterial StrainMIC (mg/mL)
N,N-Diethyl-4,6,12-triazatricyclo...MRSA0.02
Mycobacterium smegmatis0.03
Escherichia coli0.28
Pseudomonas aeruginosaSatisfactory
Enterococcus faecalis0.64

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cancer cell lines such as MCF-7 (breast adenocarcinoma) and DU-145 (prostate carcinoma). The results indicate that triazene compounds possess significant cytotoxic effects.

  • IC50 Values : The IC50 for MCF-7 cells was found to be approximately 5.59 µg/mL, while for DU-145 cells it was reported at 4.91 µg/mL .

Table 2: Cytotoxicity of Triazene Compounds

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)5.59
DU-145 (Prostate)4.91
HeLa (Cervical)Not specified

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to form reactive diazonium species that can alkylate DNA . This property is crucial for its anticancer activity and antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazene derivatives:

  • Anticancer Activity : A study demonstrated that triazene compounds effectively reduced the size of neoplastic cells in vitro.
  • Antimicrobial Resistance : The effectiveness of these compounds against multidrug-resistant bacteria presents a promising avenue for addressing antibiotic resistance in clinical settings .

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